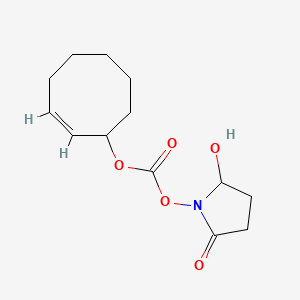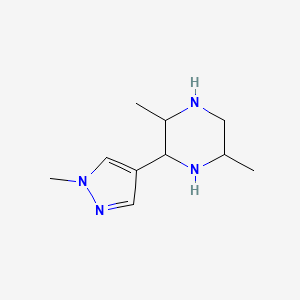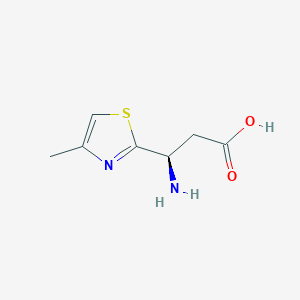![molecular formula C11H19N3O B13343138 (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the construction of the pyrazolopyridine core followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a dipolar cycloaddition reaction followed by a Cope elimination sequence can be used to access the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Substitution: Functional groups on the pyrazole or pyridine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups onto the pyrazole or pyridine rings.
科学的研究の応用
Chemistry
In chemistry, (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural similarity to purine bases makes it a valuable tool for investigating nucleic acid-related processes.
Medicine
In medicine, derivatives of this compound have potential therapeutic applications. They can be explored for their activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds to (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of the isopropyl and methyl groups, along with the hydroxyl group, imparts distinct chemical properties that can be leveraged for various applications in research and industry.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
(6-methyl-1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H19N3O/c1-7(2)14-11-10(5-12-14)9(6-15)4-8(3)13-11/h5,7-9,13,15H,4,6H2,1-3H3 |
InChIキー |
AKZGFIVPTKTVDQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=C(N1)N(N=C2)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


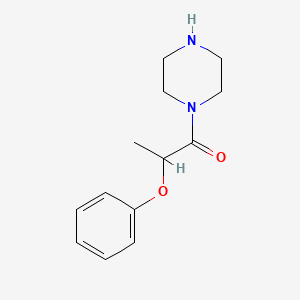

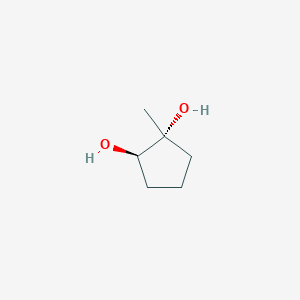
![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
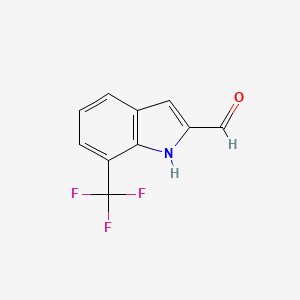
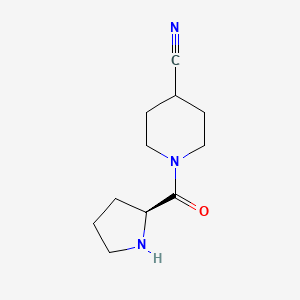
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
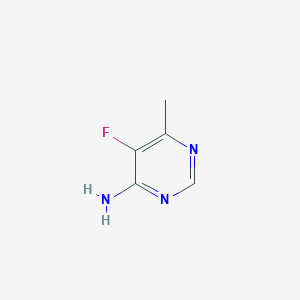
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
